molecular formula C16H14N4O B1664373 Adibendan CAS No. 100510-33-6

Adibendan

Cat. No.: B1664373
CAS No.: 100510-33-6
M. Wt: 278.31 g/mol
InChI Key: TVLQBBHUNDMTEC-UHFFFAOYSA-N
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Description

Adibendan is a selective inhibitor of phosphodiesterase 3 (PDE3), a class of enzymes involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP). It has been studied for its potential effects on heart output and the dilation of blood vessels . This compound is known for its cardiotonic properties, making it a compound of interest in cardiovascular research .

Biochemical Analysis

Biochemical Properties

Adibendan interacts with enzymes, proteins, and other biomolecules in the body. It selectively inhibits phosphodiesterase III (PDE III) activity concentration-dependently . This interaction plays a crucial role in its biochemical reactions .

Cellular Effects

This compound influences cell function by increasing the calcium sensitivity of the myocardium . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and enzyme inhibition. It selectively inhibits phosphodiesterase III (PDE III) activity . This inhibition can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied in laboratory settings. It has been observed that this compound exerts a concentration-dependent positive inotropic effect in papillary muscles

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown to exert a positive inotropic effect in guinea-pig hearts

Metabolic Pathways

This compound is involved in metabolic pathways related to the regulation of phosphodiesterase III (PDE III) activity . It interacts with this enzyme, potentially affecting metabolic flux or metabolite levels.

Chemical Reactions Analysis

Adibendan undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Adibendan has a wide range of scientific research applications, including:

Properties

IUPAC Name

7,7-dimethyl-2-pyridin-4-yl-1,5-dihydropyrrolo[2,3-f]benzimidazol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O/c1-16(2)10-7-12-13(8-11(10)20-15(16)21)19-14(18-12)9-3-5-17-6-4-9/h3-8H,1-2H3,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLQBBHUNDMTEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC3=C(C=C2NC1=O)N=C(N3)C4=CC=NC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30143358
Record name Adibendan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30143358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100510-33-6
Record name Adibendan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100510-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adibendan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100510336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adibendan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30143358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ADIBENDAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E87N3L27KX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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